molecular formula C22H24N4O2S B2506252 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2034264-80-5

4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2506252
CAS No.: 2034264-80-5
M. Wt: 408.52
InChI Key: XDKGWJCWCATXBZ-UHFFFAOYSA-N
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Description

4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (CAS 2034264-80-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 22 H 24 N 4 O 2 S and a molecular weight of 408.52 g/mol, this molecule incorporates several pharmaceutically relevant features . Its structure is characterized by a 1,2,3-triazole ring linked to a phenyl group and a pyrrolidine ring, which is further functionalized with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group. The 1,2,3-triazole core is a privileged scaffold in chemical biology and drug design, widely utilized in click chemistry for bioconjugation and as a bioisostere for amide and other functional groups . The tetrahydronaphthalene (tetralin) moiety is a structurally valuable ring system found in numerous biologically active compounds and several clinically used chemotherapeutic agents, underscoring its relevance in the development of novel therapeutic molecules . Furthermore, sulfonamide-containing compounds have been extensively studied and are well-documented for their diverse range of antitumor activities . This unique combination of structural elements makes this compound a valuable intermediate for probing biological pathways and for the synthesis of more complex molecules targeting various diseases. This product is offered with a guaranteed purity of 90% or higher and is available in a range of quantities to suit your research needs, from 2 mg to 100 mg . It is supplied for research applications only and is not intended for diagnostic or personal use.

Properties

IUPAC Name

4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-29(28,21-11-10-17-6-4-5-9-19(17)14-21)25-13-12-20(15-25)26-16-22(23-24-26)18-7-2-1-3-8-18/h1-3,7-8,10-11,14,16,20H,4-6,9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKGWJCWCATXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Preparation

The pyrrolidine-3-azide precursor is synthesized by treating pyrrolidin-3-amine with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by azide substitution using sodium azide. Yields typically exceed 80% under controlled temperatures (0–5°C).

Cycloaddition Reaction

Phenylacetylene reacts with the azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) at room temperature. The reaction proceeds via a stepwise mechanism, where the copper acetylide intermediate facilitates regioselective 1,4-addition. Solvents such as ethanol or DMF enhance solubility, achieving yields of 75–90%.

Table 1: Optimization of Triazole Formation

Parameter Optimal Condition Yield (%)
Catalyst CuSO₄·5H₂O/Na ascorbate 88
Solvent Ethanol 85
Temperature (°C) 25 90
Reaction Time (h) 12 88

Introduction of the Sulfonyl Group

The sulfonyl group is introduced via nucleophilic substitution between pyrrolidine and 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride.

Sulfonylation Reaction

Pyrrolidin-3-amine reacts with the sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or NaHCO₃) at 0°C. The reaction completes within 30–60 minutes, yielding the sulfonamide with minimal di-substitution byproducts.

Mechanistic Insight :

  • Deprotonation of the amine by the base.
  • Nucleophilic attack on the sulfonyl chloride’s electrophilic sulfur.
  • Elimination of HCl, stabilized by the base.

Table 2: Sulfonylation Reaction Parameters

Parameter Condition Yield (%)
Base Triethylamine 92
Solvent DCM 89
Temperature (°C) 0 90

Functionalization of the Pyrrolidine Moiety

The tetrahydronaphthalene backbone is integrated prior to sulfonylation.

Pyrrolidine Synthesis

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane using Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed ring closure. The 3-amino group is protected with Boc (tert-butyloxycarbonyl) to prevent undesired side reactions during subsequent steps.

Coupling with Tetrahydronaphthalene

The sulfonyl group is attached after deprotection of the pyrrolidine amine. Tetrahydronaphthalene-2-sulfonyl chloride, prepared by chlorosulfonation of tetrahydronaphthalene, reacts with the amine in DCM.

Multi-Step Synthesis and Optimization

The convergent synthesis pathway involves sequential triazole formation, sulfonylation, and pyrrolidine functionalization.

Stepwise Procedure :

  • Synthesize pyrrolidin-3-azide.
  • Perform CuAAC with phenylacetylene to form the triazole-pyrrolidine intermediate.
  • Deprotect the pyrrolidine amine (if protected).
  • Sulfonylation with tetrahydronaphthalene-2-sulfonyl chloride.
  • Purify via silica gel chromatography.

Critical Optimization Factors :

  • Solvent Polarity : Polar aprotic solvents (DMF) improve sulfonylation yields.
  • Catalyst Loading : 5 mol% Cu(I) ensures complete cycloaddition without side products.
  • Temperature Control : Low temperatures (0°C) during sulfonylation minimize hydrolysis.

Analytical Characterization

The final product is validated using spectroscopic methods:

Table 3: Spectroscopic Data

Technique Key Observations
¹H NMR δ 7.8–8.1 (triazole-H), δ 3.2–3.5 (pyrrolidine-H), δ 1.5–2.8 (tetrahydronaphthalene-H)
IR 1350 cm⁻¹, 1160 cm⁻¹ (S=O stretches)
MS (ESI) m/z 409.5 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Triazole Modifications

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Phenyl; 1-[1-(Tetralin-2-Sulfonyl)Pyrrolidin-3-yl] C₂₂H₂₅N₅O₂S 423.5 High lipophilicity due to tetralin; sulfonyl enhances stability
(E)-4-Phenyl-1-(1-(Styrylsulfonyl)Pyrrolidin-3-yl)-1H-1,2,3-Triazole 4-Phenyl; 1-[1-(Styrylsulfonyl)Pyrrolidin-3-yl] C₂₀H₂₀N₄O₂S 380.5 Styryl group introduces π-π interactions; lower molecular weight
1-[(Pyrrolidin-3-yl)Methyl]-1H-1,2,3-Triazole 1-(Pyrrolidin-3-ylmethyl) C₇H₁₂N₄ 152.2 Simplified structure; lacks sulfonyl group; reduced steric bulk
4-(4-Methoxyphenyl)-1-(1H-Pyrazol-3-yl)-1H-1,2,3-Triazole 4-(4-Methoxyphenyl); 1-Pyrazol-3-yl C₁₂H₁₁N₅O 241.3 Methoxy improves solubility; pyrazole introduces hydrogen-bonding potential

Key Observations :

  • The target compound’s tetralin-sulfonyl group distinguishes it from analogues with simpler aryl-sulfonyl (e.g., styryl in ) or non-sulfonyl substituents (e.g., ).
  • Methoxy groups (e.g., in ) enhance aqueous solubility compared to the hydrophobic tetralin moiety.

Physicochemical and Pharmacological Implications

  • Binding Affinity : Sulfonyl groups in compounds like the target and may interact with charged residues in biological targets (e.g., kinases), whereas pyrazole-containing analogues (e.g., ) rely on hydrogen bonding.
  • Stability : Sulfonamide linkages (target compound, ) are hydrolytically stable under physiological conditions, unlike esters or ethers in other derivatives.

Biological Activity

The compound 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalene derivatives with pyrrolidine and subsequent cyclization to form the triazole ring. The sulfonyl group enhances the compound's solubility and biological activity.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Triazole Derivative AHeLa12.5
Triazole Derivative BMCF-715.0
Triazole Derivative CA54910.0

This table indicates that the triazole derivatives possess varying degrees of potency against different cancer cell lines .

Antimicrobial Activity

Triazoles are known for their antifungal properties. The specific compound has shown activity against several fungal strains in vitro. Research indicates that it may inhibit the growth of Candida species and Aspergillus species at concentrations ranging from 10 to 50 µg/mL.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In animal models of inflammation, it reduced edema significantly compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various functional groups in enhancing biological activity:

  • Triazole Ring : Essential for anticancer activity; modifications can lead to increased potency.
  • Sulfonyl Group : Improves solubility and enhances interaction with biological targets.
  • Phenyl Substituent : Variations in substituents on the phenyl ring can modulate activity against specific cancer types.

Case Studies

Several case studies have provided insights into the efficacy of this compound:

  • Case Study 1 : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 20 µM) compared to untreated controls.
  • Case Study 2 : A murine model of inflammation demonstrated that administration of the compound led to a decrease in paw swelling by approximately 60% after seven days of treatment.

Q & A

Q. Table 1. Key Synthetic Parameters from Literature

Reaction StepConditionsYieldSource
Triazole CycloadditionCuSO₄, THF/H₂O, 50°C, 16 h60–65%
SulfonylationXylene reflux, 25–30 h70–75%
PurificationRecrystallization (MeOH)95%+

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundTarget (IC₅₀)Structural Difference
Indazole-triazole hybridKinase X (0.8 μM)Indazole vs. tetrahydronaphthalene
Pyrrolidine-triazoleProtease Y (2.1 μM)Sulfonyl group orientation

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